Regioisomeric Methoxypyrazine Attachment: 3-Methoxy vs. 6-Methoxy Substitution Pattern
The target compound bears the methoxy group at the 3-position of the pyrazine ring (adjacent to the ether linkage), whereas the commercially available analog furan-3-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034209-21-5) positions the methoxy group at the 6-position [1]. This regioisomeric difference alters the spatial orientation of the methoxy oxygen, which is a critical hydrogen-bond acceptor. In published ALK2 inhibitor series, the 3-methoxypyrazin-2-yloxy motif has been specifically selected for optimal kinase hinge-binding, while 6-methoxy analogs often show reduced potency .
| Evidence Dimension | Pyrazine methoxy positional isomerism |
|---|---|
| Target Compound Data | 3-methoxypyrazin-2-yloxy substitution (CAS 2034253-56-8, MW 289.29) [1] |
| Comparator Or Baseline | 6-methoxypyrazin-2-yloxy analog (CAS 2034209-21-5, MW 289.29); predicted density 1.3±0.1 g/cm³, predicted bp 439.7±45.0 °C [1] |
| Quantified Difference | No direct comparative bioactivity data available. Predicted physicochemical properties identical due to same formula. Differentiation is geometric (methoxy position relative to ether linkage). |
| Conditions | Computational prediction; no head-to-head biochemical assay data publicly available. |
Why This Matters
For medicinal chemistry programs targeting ALK2 or related kinases, the 3-methoxy regioisomer matches the pharmacophore validated in patent literature, making it the appropriate choice for SAR exploration, whereas the 6-methoxy analog requires independent validation.
- [1] GuideChem. CAS 2034209-21-5: Methanone, 3-furanyl[3-[(6-methoxy-2-pyrazinyl)oxy]-1-pyrrolidinyl]. https://china.guidechem.com (accessed 2026-04-29). View Source
